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molecular formula C26H46O2 B8601363 2,5-Bis(3,7-dimethyloctan-3-yl)benzene-1,4-diol CAS No. 66258-36-4

2,5-Bis(3,7-dimethyloctan-3-yl)benzene-1,4-diol

Cat. No. B8601363
M. Wt: 390.6 g/mol
InChI Key: MVUDAWKMWVOXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04121939

Procedure details

55 g of hydroquinone and 71.5 g of 3,7-dimethyloctan-3-ol were dissolved in 100 ml of methanol. Then, 50 ml of concentrated sulfuric acid (36 N) was added dropwise thereto under stirring and cooling so as to maintain the temperature at 40° C. or less. Subsequently, the reaction mixture was maintained at 50° to 55° C. for 4 hours. The resulting reaction mixture was added to ice-water, and extracted with 500 ml of benzene. The benzene layer was washed with water and, after drying over anhydrous sodium sulfate, benzene and unreacted 3,7-dimethyloctan-3-ol were distilled off under reduced pressure. The residual oil was chromatographed on silica gel using benzene as a developing solvent. Thus, 29.8 g of 2,5-bis(1-ethyl-1,5-dimethylhexyl)hydroquinone (the same compound as obtained in Synthesis Example 1) was first eluted, and then 15.1 g of 2-(1-ethyl-1,5-dimethylhexyl)hydroquinone was eluted.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][C:10](O)([CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[CH2:11][CH3:12].S(=O)(=O)(O)O>CO>[CH2:11]([C:10]([C:3]1[CH:4]=[C:5]([OH:6])[C:7]([C:10]([CH3:9])([CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])=[CH:8][C:1]=1[OH:2])([CH3:9])[CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[CH3:12]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
71.5 g
Type
reactant
Smiles
CC(CC)(CCCC(C)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 40° C. or less
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was maintained at 50° to 55° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of benzene
WASH
Type
WASH
Details
The benzene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate, benzene and unreacted 3,7-dimethyloctan-3-ol
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCCC(C)C)(C)C1=C(O)C=C(C(=C1)O)C(CCCC(C)C)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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